REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1([CH2:10][NH2:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:3].[CH2:12]([O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1)[CH2:13][CH2:14][CH3:15]>>[CH2:12]([O:16][C:17]1[CH:18]=[CH:19][C:20]([C:21]([NH:11][CH2:10][C:4]2([N:2]([CH3:1])[CH3:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)=[O:22])=[CH:24][CH:25]=1)[CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1(CCCCC1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)Cl)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by LCMS
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)NCC2(CCCCC2)N(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |